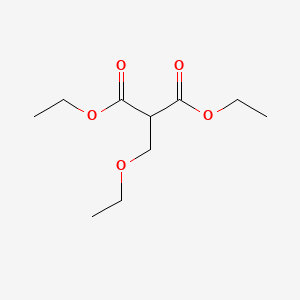

diethyl 2-(ethoxymethyl)malonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethyl 2-(ethoxymethyl)malonate structural formula

An In-depth Technical Guide to Diethyl 2-(ethoxymethyl)malonate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (DEEMM), a pivotal reagent in modern organic synthesis. The document delineates its fundamental chemical and physical properties, provides an exhaustive analysis of its structural formula, and presents detailed, field-proven protocols for its synthesis and purification. Furthermore, this guide explores the mechanistic underpinnings of its reactivity, with a particular focus on its application as a versatile building block in the development of pharmaceutical agents, including quinolone antibacterials. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, commonly abbreviated as DEEMM and also known by synonyms such as Ethoxymethylenemalonic acid diethyl ester, is a highly functionalized organic compound with the CAS number 87-13-8.[1][2] Its strategic importance in the fields of pharmaceutical and agrochemical development cannot be overstated.[2] The molecule's unique structural arrangement, featuring a reactive ethoxymethylene group attached to a malonic ester core, renders it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly heterocyclic systems.[2][3]

The presence of multiple reactive sites within the DEEMM molecule allows for a diverse range of chemical transformations. The electron-withdrawing nature of the two ester groups acidifies the vinylic proton, making the double bond susceptible to nucleophilic attack. This reactivity profile is central to its utility in constructing cyclic compounds, which are prevalent in a vast array of biologically active molecules. This guide will delve into the intricacies of DEEMM's structure, synthesis, and reactivity, providing the reader with a robust understanding of its application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the structural and physical characteristics of DEEMM is fundamental to its effective application in research and development.

Structural Formula and Nomenclature

The systematic IUPAC name for this compound is diethyl 2-(ethoxymethylidene)propanedioate.[1] Its molecular formula is C10H16O5, with a molecular weight of 216.23 g/mol .[1]

Key Structural Identifiers:

-

SMILES: CCOC=C(C(=O)OCC)C(=O)OCC[1]

-

InChI: InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3[1][4]

-

InChIKey: LTMHNWPUDSTBKD-UHFFFAOYSA-N[1]

The structural formula reveals a central carbon-carbon double bond. One carbon of the double bond is attached to two ethoxycarbonyl groups (-COOEt), and the other is bonded to a hydrogen atom and an ethoxy group (-OEt).

Caption: 2D Structural Representation of this compound.

Physicochemical Data

The physical properties of DEEMM are critical for its handling, storage, and use in reactions. It is typically a clear, colorless to light yellow liquid.[2][5]

| Property | Value | Source(s) |

| Molecular Formula | C10H16O5 | [1] |

| Molecular Weight | 216.23 g/mol | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [2][5] |

| Melting Point | -33 °C | [6][7] |

| Boiling Point | 279-283 °C (lit.) | [5][6][7] |

| Density | 1.080 g/mL at 20 °C (lit.) | [5][6][7] |

| Refractive Index (n20/D) | 1.462-1.463 | [4][6] |

| Flash Point | 144 °C (311 °F) | [6] |

| Water Solubility | Insoluble | [6][8] |

| Storage Temperature | Store below +30°C | [5][6] |

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable synthesis of DEEMM involves the reaction of diethyl malonate with triethyl orthoformate, typically in the presence of acetic anhydride and a catalytic amount of zinc chloride.[9][10] This method is a modification of the Claisen condensation.[10]

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. Diethyl malonate serves as the nucleophile after deprotonation of its acidic methylene protons.[11][12] Triethyl orthoformate acts as a one-carbon electrophile. Acetic anhydride is crucial as it reacts with the ethanol byproduct, driving the equilibrium towards the product side.[10] Anhydrous zinc chloride is a Lewis acid catalyst that facilitates the reaction.[9][10]

Caption: Experimental workflow for the synthesis of DEEMM.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for high yield and purity.[9][10]

Materials:

-

Diethyl malonate (1.0 mole, 160 g)

-

Triethyl orthoformate (1.0 mole, 148 g)

-

Acetic anhydride (2.0 moles, 204 g)

-

Anhydrous zinc chloride (0.5 g)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation column, combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride.[10]

-

Heating: Heat the mixture in an oil bath. The temperature of the contents should be maintained between 104-113 °C for approximately 6.5 hours.[9] During this time, volatile byproducts will distill off.

-

Additional Reagents: After the initial heating period, add a second portion of triethyl orthoformate (1.0 mole, 148 g) and acetic anhydride (2.0 moles, 204 g). Continue heating and distilling for another 3 hours, with the pot temperature reaching 120-130 °C.[9]

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute the residue with 250 mL of diethyl ether and wash thoroughly with water to remove any remaining acetic anhydride and zinc salts.[9]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 109-111 °C at 0.9 mmHg.[9] The expected yield is approximately 72%.[9]

Self-Validating System: The progress of the purification by distillation should be monitored by refractive index measurements of the collected fractions, as the boiling point may not be a sharp indicator due to potential impurities like diethyl diethoxymethylmalonate.[5][10]

Reactivity and Mechanistic Insights

DEEMM is a versatile intermediate primarily due to its electrophilic double bond and its ability to act as a precursor to other reactive species.[2]

Key Reactions and Applications in Drug Development

DEEMM is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics.[5] The Gould-Jacobs reaction is a classic example, where DEEMM reacts with an aniline derivative to form a 4-hydroxyquinoline, a core structure in many antibacterial agents like nalidixic acid and norfloxacin.[5]

Gould-Jacobs Reaction Pathway:

-

Initial Condensation: Aniline attacks the β-carbon of the double bond in DEEMM, displacing the ethoxy group.

-

Cyclization: The resulting intermediate undergoes thermal cyclization.

-

Aromatization: Elimination of ethanol leads to the formation of the 4-hydroxyquinoline ring system.

Caption: Simplified Gould-Jacobs reaction pathway.

Beyond quinolones, DEEMM is used in the synthesis of a wide variety of heterocyclic compounds, including pyridopyrimidines and pyrimidinones, which are of interest in medicinal chemistry.[2][5]

Spectroscopic Characterization

The structure of DEEMM can be unequivocally confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): The proton NMR spectrum is characteristic. It shows a singlet for the vinylic proton (=CH) at approximately δ 7.62 ppm. The spectrum also displays two overlapping quartets for the methylene protons (-CH₂-) of the ethyl groups around δ 4.2 ppm and two overlapping triplets for the methyl protons (-CH₃) of the ethyl groups around δ 1.3 ppm.[9][13]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with signals corresponding to the carbonyl carbons, the olefinic carbons, the ethoxy carbons, and the methyl carbons.[1]

-

IR Spectroscopy: The infrared spectrum will show strong absorption bands for the C=O stretching of the ester groups and the C=C stretching of the double bond.[1]

Conclusion

This compound is a reagent of paramount importance in organic synthesis, particularly for the construction of heterocyclic systems integral to the pharmaceutical and agrochemical industries. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an invaluable tool for researchers and drug development professionals. This guide has provided a comprehensive, technically grounded overview intended to facilitate its effective and safe utilization in the laboratory and beyond.

References

- 1. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl ethoxymethylenemalonate 99 87-13-8 [sigmaaldrich.com]

- 5. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 6. Diethyl ethoxymethylenemalonate | 87-13-8 [amp.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2.imimg.com [2.imimg.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 12. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 13. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR spectrum [chemicalbook.com]

synthesis of diethyl 2-(ethoxymethyl)malonate from diethyl malonate

An In-depth Technical Guide to the Synthesis of Diethyl 2-(ethoxymethyl)malonate from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable synthetic intermediate in pharmaceutical and fine chemical development. The synthesis is achieved through the alkylation of diethyl malonate with chloromethyl ethyl ether. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and addresses critical safety considerations. The core of this process lies in the malonic ester synthesis, a robust and versatile method for carbon-carbon bond formation. By leveraging the acidity of the α-hydrogen in diethyl malonate, a resonance-stabilized enolate is generated, which subsequently acts as a potent nucleophile. The guide is structured to provide researchers with both the theoretical foundation and the practical knowledge required to successfully and safely perform this synthesis.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the construction of more complex molecular architectures. Its bifunctional nature, possessing both the malonic ester moiety and an ether linkage, allows for a variety of subsequent transformations. The malonic ester portion can be hydrolyzed and decarboxylated to introduce a substituted acetic acid fragment, while the ethoxymethyl group can be incorporated into heterocyclic systems or other functional groups.

The synthesis of this target molecule is a classic application of the malonic ester synthesis, a reaction that hinges on the nucleophilic character of the enolate derived from diethyl malonate.[1] This guide will detail a reliable procedure for the ethoxymethylation of diethyl malonate, a process analogous to the well-established Williamson ether synthesis in its final bond-forming step.[2][3]

Reaction Mechanism and Principles

The synthesis proceeds in two fundamental steps: the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by an SN2 (bimolecular nucleophilic substitution) reaction with an alkyl halide.[4][5]

Step 1: Enolate Formation

The methylene (-CH₂-) protons located between the two carbonyl groups of diethyl malonate are significantly acidic, with a pKa of approximately 13.[5] This heightened acidity is due to the inductive electron-withdrawing effect of the two adjacent ester groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across both oxygen atoms through resonance.[6]

A strong base is required to deprotonate the α-carbon quantitatively. Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation.[7] The use of sodium ethoxide is critical for two reasons:

-

It is a sufficiently strong base to deprotonate diethyl malonate, as its conjugate acid, ethanol, has a pKa of about 16, ensuring the acid-base equilibrium favors enolate formation.[8]

-

Using an ethoxide base prevents transesterification, a potential side reaction where a different alkoxide could swap with the ethyl groups of the ester, leading to a mixture of products.[8][9]

The reaction is as follows: CH₂(COOEt)₂ + Na⁺⁻OEt ⇌ Na⁺[⁻CH(COOEt)₂] + EtOH

Step 2: Nucleophilic Alkylation (SN2 Reaction)

The resonance-stabilized enolate is an excellent carbon-based nucleophile. It attacks the electrophilic carbon of chloromethyl ethyl ether (CH₃CH₂OCH₂Cl) in a classic SN2 reaction.[4][10] This reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (the chloride ion).[2][11]

The alkylating agent, chloromethyl ethyl ether, is a primary alkyl halide, which is ideal for SN2 reactions as it is sterically unhindered, minimizing the competing E2 elimination reaction.[11][12] The concerted mechanism results in the displacement of the chloride ion and the formation of a new carbon-carbon bond, yielding the desired product, this compound.

Diagram 1: Reaction Mechanism

Caption: The two-step mechanism for the synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mol) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 1.0 |

| Sodium | Na | 22.99 | 0.968 | 1.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 0.789 | ~15-20 equiv. |

| Chloromethyl ethyl ether | C₃H₇ClO | 94.54 | 0.966 | 1.0 |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 | As needed |

| Saturated NaCl solution | NaCl(aq) | - | ~1.2 | As needed |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 2.66 | As needed |

Equipment

-

Three-neck round-bottom flask (appropriately sized for the scale)

-

Reflux condenser

-

Addition (dropping) funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon/line)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Safety Precautions

-

Chloromethyl ethyl ether is highly flammable, a lachrymator, and a potential human carcinogen.[13][14][15] Handle this reagent exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][17]

-

Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry. Handle sodium under an inert liquid (like mineral oil) and use forceps for transfer.

-

The reaction to form sodium ethoxide is exothermic. Control the addition of sodium to ethanol to prevent an uncontrolled reaction.

-

Wear appropriate PPE at all times.

Step-by-Step Synthesis Procedure

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Ar), place absolute ethanol in a dry three-neck flask equipped with a reflux condenser and magnetic stirrer. Carefully add clean sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature.

-

Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate dropwise from an addition funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the enolate (sodiomalonic ester).[7]

-

Alkylation: Add chloromethyl ethyl ether dropwise to the enolate solution via the addition funnel. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux for 2-3 hours to drive the reaction to completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

To the resulting slurry, add cold water to dissolve the sodium chloride precipitate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Diagram 2: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification process.

Data and Characterization

-

Expected Yield: Typical yields for this type of malonic ester alkylation range from 70-85%, depending on the purity of reagents and adherence to anhydrous conditions.[18]

-

Product Characteristics:

| Property | Value |

| IUPAC Name | Diethyl 2-(ethoxymethyl)propanedioate |

| Appearance | Colorless oil |

| Boiling Point | ~220-222 °C (at atm. pressure) |

| Refractive Index (n²⁰D) | ~1.425 |

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the two ethyl ester groups, the ethoxy group, the methylene group of the ethoxymethyl substituent, and the single methine proton at the α-carbon.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

IR Spectroscopy: Will show a strong C=O stretching band for the ester groups (~1730-1750 cm⁻¹) and C-O stretching for the ester and ether linkages.

-

Mass Spectrometry: Will confirm the molecular weight of the product (218.25 g/mol ).

-

Troubleshooting and Optimization

-

Low Yield: This can result from incomplete enolate formation or moisture in the reaction. Ensure the sodium is fully dissolved and that all reagents and solvents are anhydrous. Using a slight excess of diethyl malonate can sometimes help minimize the formation of di-alkylated byproducts, though this is less of a concern with only one acidic proton available after the first alkylation.[19]

-

Incomplete Reaction: If TLC analysis shows significant starting material after the reflux period, the reaction time can be extended. Ensure the temperature is sufficient for a steady reflux.

-

Side Products: The primary potential side reaction is the reaction of the ethoxide base with the chloromethyl ethyl ether. This is minimized by adding the alkylating agent directly to the pre-formed enolate solution.

Conclusion

The is a straightforward and efficient procedure grounded in the fundamental principles of the malonic ester synthesis. The success of the reaction relies on the careful selection of a non-interfering base (sodium ethoxide), the use of a sterically unhindered primary alkyl halide (chloromethyl ethyl ether), and the maintenance of anhydrous conditions. Strict adherence to safety protocols, particularly concerning the handling of chloromethyl ethyl ether, is paramount. This method provides a reliable pathway to a versatile synthetic intermediate, enabling further elaboration in complex molecule and active pharmaceutical ingredient synthesis.

References

- 1. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 6. brainkart.com [brainkart.com]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 12. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. epa.gov [epa.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

mechanism of diethyl ethoxymethylenemalonate formation

An In-depth Technical Guide to the Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

Introduction

Diethyl ethoxymethylenemalonate (DEEMM), identified by CAS number 87-13-8, is a pivotal intermediate in the landscape of fine chemical synthesis.[1] Its unique structural features, namely an activated methylene group and an ethoxymethylene functionality, render it a versatile building block for a diverse array of complex organic molecules.[1] This guide provides an in-depth exploration of the core mechanism behind the formation of DEEMM, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality of experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Core Synthesis and Mechanistic Deep Dive

The most prevalent and industrially significant method for synthesizing DEEMM is the condensation reaction between diethyl malonate and triethyl orthoformate.[2][3] This process is typically catalyzed by a mixture of acetic anhydride and a Lewis acid, such as anhydrous zinc chloride.[4][5] The overall reaction involves the formation of a key intermediate followed by the elimination of ethanol to yield the final product.[2][3]

The Reaction Mechanism Unveiled

The synthesis of DEEMM from diethyl malonate and triethyl orthoformate is a multi-step process that can be broadly categorized into acidic ionization, formation of intermediates, and an elimination reaction.[2][3] The role of the acetic anhydride and zinc chloride catalyst system is crucial in facilitating these steps.

-

Activation of Triethyl Orthoformate: In the presence of a Lewis acid like zinc chloride, the triethyl orthoformate is activated. The zinc chloride coordinates with one of the ethoxy groups, making it a better leaving group. Acetic anhydride can also contribute to this activation by reacting with the orthoformate.

-

Formation of the Diethoxycarbenium Ion: The activated orthoformate eliminates a molecule of ethanol to form a highly reactive diethoxycarbenium ion. This electrophilic species is a key intermediate in the reaction.

-

Nucleophilic Attack by Diethyl Malonate: The enol form of diethyl malonate, which is in equilibrium with the keto form, acts as a nucleophile. The presence of acetic anhydride can promote the enolization of diethyl malonate. The enol then attacks the diethoxycarbenium ion.

-

Formation of the Intermediate Adduct: This nucleophilic attack results in the formation of a protonated intermediate adduct, diethyl diethoxymethylmalonate.[5]

-

Elimination of Ethanol: The intermediate adduct is unstable and readily undergoes an elimination reaction. A final heating step is often necessary to drive this conversion completely.[5] A proton is abstracted from the central carbon, and an ethoxy group is eliminated, leading to the formation of a double bond and yielding diethyl ethoxymethylenemalonate and a molecule of ethanol.[2][3]

The following diagram illustrates the proposed mechanistic pathway:

References

A Spectroscopic Guide to Diethyl 2-(ethoxymethyl)malonate: Structure, Characterization, and Analysis

Introduction

In the landscape of synthetic organic chemistry, diethyl 2-(ethoxymethyl)malonate (DEEMM), also known as diethyl ethoxymethylenemalonate, stands out as a pivotal C5 building block. Its unique arrangement of functional groups—two ester moieties and an electron-rich enol ether—renders it an exceptionally versatile intermediate for the synthesis of a wide array of heterocyclic compounds, including quinolone antibacterials and other pharmaceutical agents.[1][2] The precise structural integrity of this reagent is paramount to the success of these complex synthetic pathways. Consequently, a thorough characterization using a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and understanding reactivity.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple presentation of data, we will delve into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation. The protocols and analyses presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals who rely on this critical reagent.

Molecular Structure and Spectroscopic Correlation

The chemical structure of DEEMM (C₁₀H₁₆O₅, Molar Mass: 216.23 g/mol ) is the key to interpreting its spectroscopic signature.[3][4] Each proton and carbon atom occupies a unique electronic environment, which gives rise to distinct signals in NMR spectroscopy. Similarly, the covalent bonds between atoms exhibit characteristic vibrational frequencies in IR spectroscopy, and the molecule undergoes predictable fragmentation in mass spectrometry.

To facilitate a clear discussion, the atoms in the DEEMM molecule are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Caption: Molecular structure of this compound (DEEMM).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the cornerstone of structural elucidation for organic molecules, providing precise information about the number and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is strategic as it is an excellent solvent for nonpolar to moderately polar compounds and its residual solvent peak does not interfere with the signals of interest.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 MHz or higher). A higher field strength improves signal dispersion and resolution, which is critical for resolving complex coupling patterns.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is used to obtain a one-dimensional ¹H spectrum. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm. Integrate all signals to determine the relative number of protons.

Data Summary and Interpretation

The ¹H NMR spectrum of DEEMM shows four distinct signals, consistent with its four unique proton environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.62 | Singlet | 1H | - | =CH (C3-H) |

| 4.22 | Quartet | 2H | 7.0 | -OCH₂ - (C2-H₂) |

| 4.19 | Quartet | 4H | 7.0 | -COOCH₂ - (C6-H₂ & C9-H₂) |

| 1.37 | Triplet | 3H | 7.0 | -OCH₂CH₃ (C1-H₃) |

| 1.30 | Triplet | 6H | 7.0 | -COOCH₂CH₃ (C7-H₃ & C10-H₃) |

| Data sourced from PrepChem.[5] |

In-Depth Analysis

-

δ 7.62 (s, 1H, C3-H): The most downfield signal is a singlet corresponding to the vinylic proton. Its significant deshielding is a direct result of its attachment to a double bond and the electron-withdrawing effects of the adjacent oxygen atom (C2-O1) and the two ester carbonyl groups. It appears as a singlet because it has no adjacent protons within a three-bond coupling distance.

-

δ 4.22 (q, 2H, C2-H₂) & 4.19 (q, 4H, C6-H₂ & C9-H₂): These two signals in the 4.2 ppm region are quartets, characteristic of methylene (-CH₂-) groups adjacent to methyl (-CH₃) groups. The causality is the n+1 rule: the three protons on the adjacent methyl group split the methylene signal into 3+1=4 lines. The methylene protons of the ethoxy group (C2-H₂) are slightly more deshielded than those of the two ester ethyl groups (C6-H₂ & C9-H₂) due to their proximity to the electron-donating enol ether system.

-

δ 1.37 (t, 3H, C1-H₃) & 1.30 (t, 6H, C7-H₃ & C10-H₃): These upfield signals are triplets, characteristic of methyl groups adjacent to methylene groups. The two protons on the adjacent methylene split the methyl signal into 2+1=3 lines. The integration values of 3H and 6H perfectly correspond to the single methyl group of the ethoxy moiety and the two identical methyl groups of the ester functions, respectively.

Caption: ¹H-¹H spin-spin coupling network in DEEMM.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy is complementary to ¹H NMR, providing a direct map of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The experiment is run on the same spectrometer.

-

Data Acquisition: A standard ¹³C experiment with proton decoupling is performed. Proton decoupling is a critical choice as it simplifies the spectrum by collapsing all carbon signals into singlets, making interpretation more straightforward. A greater number of scans (e.g., 128 to 1024) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shift is referenced to the CDCl₃ solvent signal at 77.16 ppm.

Data Summary and Interpretation

The ¹³C NMR spectrum of DEEMM is expected to show 8 distinct signals, as the two ester ethyl groups are chemically equivalent due to molecular symmetry.

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| ~168 | C5 & C8 (Ester C =O) | Ester carbonyl carbons are highly deshielded and typically resonate in the 160-180 ppm range.[6] |

| ~160 | C3 (=C H-) | The vinylic carbon attached to the proton is deshielded by the double bond and the adjacent oxygen. |

| ~95 | C4 (C=C <) | The quaternary vinylic carbon is significantly shielded by the two ester groups but is part of the double bond. |

| ~68 | C2 (-OC H₂-) | The methylene carbon of the ethoxy group is deshielded by the directly attached oxygen atom. |

| ~61 | C6 & C9 (-COOC H₂-) | The methylene carbons of the ester ethyl groups are similarly deshielded by their adjacent oxygen atoms.[6] |

| ~15 | C1 (-OCH₂C H₃) | The methyl carbon of the ethoxy group is a typical upfield aliphatic signal. |

| ~14 | C7 & C10 (-COOCH₂C H₃) | The methyl carbons of the ester ethyl groups are also found in the typical aliphatic region. |

| Predicted chemical shifts are based on standard chemical shift ranges and data from analogous compounds.[3][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a single drop of neat liquid DEEMM directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory. This technique is chosen for its simplicity, speed, and minimal sample requirement.

-

Instrument Setup: Place the ATR accessory into the sample compartment of an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary and Interpretation

The IR spectrum of DEEMM is dominated by strong absorptions corresponding to its ester and enol ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium-Strong | C-H stretch (sp³ aliphatic) |

| ~1725 | Very Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640 | Strong | C=C stretch (enol ether, conjugated) |

| ~1250-1030 | Strong, Broad | C-O stretch (ester and ether linkages) |

| Data interpretation based on spectra available from public databases.[3] |

In-Depth Analysis

-

~1725 cm⁻¹ (C=O Stretch): This is the most intense and diagnostically significant peak in the spectrum. It unequivocally confirms the presence of the ester carbonyl groups. The frequency is slightly lower than that of a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.

-

~1640 cm⁻¹ (C=C Stretch): This strong absorption confirms the presence of the carbon-carbon double bond. Its intensity is enhanced due to the polarization of the bond by the adjacent oxygen atom and its conjugation with the carbonyl groups.

-

~1250-1030 cm⁻¹ (C-O Stretches): This complex and broad region contains multiple strong C-O stretching vibrations from both the ester (O=C-O) and ether (C-O-C) linkages. The overlap of these signals creates a characteristic "fingerprint" for the molecule.

-

~2980 cm⁻¹ (C-H Stretch): This band arises from the stretching vibrations of the sp³ hybridized C-H bonds in the three ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides purity information.

-

Ionization: Bombard the vaporized sample molecules with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is highly energetic and reproducible, leading to the formation of a molecular ion (M⁺˙) and characteristic fragment ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Summary and Interpretation

The EI mass spectrum of DEEMM provides key structural information through its fragmentation pathways.

| m/z | Proposed Fragment | Significance |

| 216 | [C₁₀H₁₆O₅]⁺˙ | Molecular Ion (M⁺˙) |

| 171 | [M - OEt]⁺ | Loss of an ethoxy radical (-•OCH₂CH₃) |

| 143 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl radical (-•COOCH₂CH₃) |

| 115 | [143 - CO]⁺ or [M - OEt - C₂H₂O]⁺ | Subsequent loss of carbon monoxide or ketene |

| Fragmentation data sourced from PubChem and related malonate studies.[3][7][8] |

In-Depth Analysis

The molecular ion at m/z 216 confirms the molecular formula of the compound. The fragmentation pattern is characteristic of diethyl esters.[7][8]

-

Loss of Ethoxy Radical (m/z 171): A common initial fragmentation is the cleavage of a C-O bond, resulting in the loss of an ethoxy radical (•OEt, mass 45), a stable neutral loss. This gives rise to the significant peak at m/z 171.

-

Loss of Ethoxycarbonyl Radical (m/z 143): Another primary fragmentation pathway involves the loss of the entire ethoxycarbonyl group (•COOEt, mass 73), leading to the ion at m/z 143.

-

Further Fragmentation (m/z 115): The fragment at m/z 115 is also prominent and can arise from multiple pathways, including the loss of carbon monoxide (CO, mass 28) from the m/z 143 ion.

Caption: Proposed EI-MS fragmentation pathway for DEEMM.

Conclusion: A Unified Spectroscopic Portrait

The structural characterization of this compound is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR spectroscopy collaboratively map the complete carbon and proton framework, confirming atom connectivity through chemical shifts and coupling patterns. Infrared spectroscopy provides a rapid and definitive confirmation of the key ester and enol ether functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure.

For the researcher, scientist, or drug development professional, this multi-faceted approach provides an unambiguous and robust confirmation of the identity, structure, and purity of this vital synthetic intermediate. Relying on this complete spectroscopic profile ensures that subsequent synthetic steps are built upon a foundation of verifiable quality and structural integrity.

References

- 1. 2.imimg.com [2.imimg.com]

- 2. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

- 3. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Diethyl 2-(ethoxymethyl)malonate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Diethyl 2-(ethoxymethyl)malonate with Nucleophiles

Introduction: The Versatile Synthon

This compound (DEEM) is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis. Its structure features a central carbon atom flanked by two electron-withdrawing ester groups and substituted with an ethoxymethyl group. This unique arrangement imparts a high degree of acidity to the α-carbon proton, making it a readily accessible prochiral nucleophile after deprotonation. This guide provides a comprehensive exploration of DEEM's reactivity with various nucleophiles, detailing the underlying mechanisms, providing field-proven protocols, and highlighting its synthetic utility for researchers and drug development professionals.

The primary value of DEEM in synthesis lies in its function as a masked acetaldehyde enolate equivalent or a precursor to substituted carboxylic acids and ketones. The ethoxymethyl group can be retained or cleaved under specific conditions, adding another layer of synthetic versatility.

Pillar 1: The α-Proton, Enolate Formation, and Stereoelectronic Effects

The reactivity of DEEM is fundamentally governed by the acidity of the proton on the α-carbon (the carbon bonded to both carbonyl groups). The pKa of this proton is approximately 13, making it significantly more acidic than protons on simple esters. This enhanced acidity is a direct result of the inductive electron-withdrawing effect of the two adjacent ester functionalities and the ability of the resulting conjugate base (the enolate) to delocalize its negative charge across the O=C-C-C=O system.

The choice of base for deprotonation is critical and depends on the intended subsequent reaction. To favor the formation of the thermodynamic enolate for alkylation, a strong, non-nucleophilic base in an aprotic solvent is often used. However, the most common choice is sodium ethoxide (NaOEt) in ethanol.

Causality Behind Base Selection: Using sodium ethoxide in ethanol is a classic example of a self-validating system. Should the ethoxide act as a nucleophile and attack one of the ester carbonyls (transesterification), the leaving group is also an ethoxide ion, resulting in no net reaction. This choice cleverly prevents unwanted side reactions like saponification, which would occur if a base like sodium hydroxide (NaOH) were used in the presence of water.

Fig. 1: Enolate formation from DEEM.

Pillar 2: Reactivity with Carbon Nucleophiles - The Malonic Ester Synthesis

The reaction of the DEEM enolate with carbon electrophiles, particularly alkyl halides, is the cornerstone of the malonic ester synthesis.[1][2] This powerful C-C bond-forming reaction proceeds via a classic SN2 mechanism.[2][3] The nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[2]

The choice of the alkyl halide is critical for the success of the reaction. The SN2 mechanism is most efficient with primary alkyl halides and methyl halides.[2] Secondary halides are less effective and can lead to competing elimination (E2) reactions, while tertiary halides are generally unsuitable as they predominantly undergo elimination.[2]

Dialkylation: The product of the initial alkylation still possesses one acidic α-proton. If desired, this proton can be removed by another equivalent of base, and a second alkylation can be performed.[1] This allows for the introduction of two different alkyl groups if a different alkyl halide is used in the second step.

Fig. 2: General workflow for malonic ester synthesis.

Field-Proven Protocol: Synthesis of 2-(Ethoxymethyl)hexanoic Acid

This protocol details the alkylation of DEEM with n-butyl bromide, followed by hydrolysis and decarboxylation.

Materials:

-

This compound (DEEM)

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (Anhydrous)

-

n-Butyl bromide

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (N₂ or Ar). The solution is cooled to room temperature. This compound is then added dropwise with stirring.

-

Alkylation: n-Butyl bromide is added slowly via the dropping funnel to the enolate solution.[2] An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.[2] After the addition is complete, the mixture is heated at reflux until the solution becomes neutral to moist litmus paper, indicating the consumption of the base.

-

Work-up & Isolation (Alkylated Ester): The ethanol is removed under reduced pressure. Water is added to the residue, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diethyl 2-butyl-2-(ethoxymethyl)malonate.

-

Saponification: The crude alkylated ester is transferred to a round-bottom flask. A solution of aqueous sodium hydroxide is added, and the mixture is heated at reflux until the ester layer disappears, indicating complete hydrolysis.[2]

-

Acidification: The reaction mixture is cooled in an ice bath and carefully acidified by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. This protonates the carboxylate salts to form the substituted malonic acid.

-

Decarboxylation: The acidified mixture is gently heated. Vigorous evolution of carbon dioxide will be observed.[4] Heating is continued until gas evolution ceases. This step converts the substituted malonic acid into the final carboxylic acid product.[4]

-

Final Purification: After cooling, the product is extracted with diethyl ether. The organic extracts are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed. The final product, 2-(ethoxymethyl)hexanoic acid, can be further purified by distillation under reduced pressure.

Pillar 3: Reactivity with Oxygen & Nitrogen Nucleophiles

Saponification: Hydrolysis with Hydroxide

As described in the protocol above, the ester groups of DEEM and its derivatives are susceptible to hydrolysis under basic conditions (saponification).[2][5] This reaction involves the nucleophilic acyl substitution by a hydroxide ion (from NaOH or KOH) on the ester carbonyls. The process is typically driven to completion by heating.[2] The initial products are the sodium or potassium salts of the dicarboxylic acid, which must be neutralized with a strong acid in a subsequent step to yield the free malonic acid derivative.[2]

Aminolysis: Reaction with Amines

DEEM can react with primary or secondary amines to form amides. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating or catalysis. The amine acts as a nucleophile, attacking the ester carbonyl carbon. This process can be used to synthesize a variety of malonamides, which are valuable intermediates in pharmaceuticals and materials science.

Pillar 4: The Decarboxylation Step

The final, and often crucial, step in the malonic ester synthesis is the decarboxylation of the substituted malonic acid.[6] This reaction is unique to β-dicarboxylic acids and β-keto acids.[4][7] Upon heating, the malonic acid derivative forms a cyclic, six-membered transition state, which facilitates the elimination of a molecule of carbon dioxide (CO₂) to produce an enol intermediate.[4] This enol then rapidly tautomerizes to the more stable carboxylic acid final product.[4]

| Reaction Step | Key Reagents | Intermediate/Product | Mechanism |

| Enolate Formation | NaOEt, Ethanol | Resonance-stabilized enolate | Acid-Base |

| Alkylation | Primary Alkyl Halide (R-X) | Alkylated Malonic Ester | SN2 |

| Saponification | aq. NaOH or KOH, Heat | Dicarboxylate Salt | Nucleophilic Acyl Sub. |

| Decarboxylation | Heat, Acid | Substituted Carboxylic Acid | Pericyclic Elimination |

Alternative Decarboxylation: The Krapcho Reaction

For substrates that may be sensitive to the harsh conditions of strong acid or base and high heat, the Krapcho decarboxylation offers a milder alternative.[8][9] This reaction typically involves heating the malonic ester with a salt, such as lithium chloride or sodium chloride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[8][9][10] The halide ion acts as a nucleophile, attacking one of the ethyl groups of the ester in an SN2 fashion. This is followed by the loss of CO₂ to yield the final monoester product directly, often preserving other functional groups that would not survive traditional hydrolysis.[9] The Krapcho reaction is particularly advantageous as it can selectively remove one ester group without affecting the other.[9]

Fig. 3: Simplified Krapcho decarboxylation pathway.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its reactivity is dominated by the acidic α-proton, which allows for the facile formation of a nucleophilic enolate. This enolate's subsequent reaction with electrophiles, particularly in the context of the malonic ester synthesis, provides a reliable and adaptable method for the construction of complex carboxylic acids. Understanding the causality behind the choice of reagents and reaction conditions—from base selection in enolate formation to the specific protocols for hydrolysis and decarboxylation—is paramount for leveraging the full synthetic potential of this important reagent.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 4. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

A Comprehensive Technical Guide to the Thermal Stability of Diethyl 2-(ethoxymethyl)malonate

Introduction

Diethyl 2-(ethoxymethyl)malonate, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, is a molecule of significant interest to researchers and drug development professionals.[1] Its reactivity and structural complexity necessitate a thorough understanding of its thermal stability to ensure safe handling, storage, and process development. This guide provides an in-depth analysis of the known thermal properties of this compound and presents a comprehensive framework for its empirical thermal stability assessment.

Physicochemical Properties and General Stability